molecular formula C7H10OS B6154792 3-(furan-3-yl)propane-1-thiol CAS No. 2228505-16-4

3-(furan-3-yl)propane-1-thiol

Cat. No.: B6154792
CAS No.: 2228505-16-4
M. Wt: 142.2
InChI Key:
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Description

3-(furan-3-yl)propane-1-thiol: is an organic compound that features a furan ring attached to a propane chain, which terminates in a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)propane-1-thiol can be achieved through several methods. One common approach involves the reaction of 3-furan-3-ylpropanoic acid with a thiolating agent such as hydrogen sulfide or thiourea under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then converted to the desired thiol compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. One such method could be the catalytic hydrogenation of a precursor compound, followed by thiolation using a suitable thiolating agent. The reaction conditions, such as temperature, pressure, and catalyst choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can be reduced under specific conditions to form tetrahydrofuran derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for nucleophilic substitution reactions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Thioethers, sulfonamides.

Scientific Research Applications

3-(furan-3-yl)propane-1-thiol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)propane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(furan-2-yl)propane-1-thiol
  • 3-(furan-4-yl)propane-1-thiol
  • 2-(furan-3-yl)ethane-1-thiol

Uniqueness

3-(furan-3-yl)propane-1-thiol is unique due to the position of the furan ring and the thiol group on the propane chain. This specific arrangement imparts distinct chemical and biological properties compared to its isomers and analogs. For example, the position of the furan ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

2228505-16-4

Molecular Formula

C7H10OS

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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